N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline
Description
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is a complex organic compound that features a phosphine ligand. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group enhances its reactivity and stability, making it a valuable component in synthetic chemistry.
Properties
Molecular Formula |
C28H40NP |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[dicyclohexylphosphanyl(phenyl)methyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C28H40NP/c1-21-19-22(2)27(23(3)20-21)29-28(24-13-7-4-8-14-24)30(25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4,7-8,13-14,19-20,25-26,28-29H,5-6,9-12,15-18H2,1-3H3 |
InChI Key |
WTRHZIDZUHMTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4,6-trimethylaniline with a phosphine reagent. One common method includes the use of dicyclohexylphosphine and a phenylmethyl halide under anhydrous conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the phosphine group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or THF.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and are performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents.
Scientific Research Applications
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific application and the metal center used in the complex .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: Another phosphine ligand with similar reactivity and applications.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions and as a ligand in various catalytic processes.
Uniqueness
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is unique due to the presence of the 2,4,6-trimethylaniline moiety, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar phosphine ligands.
Biological Activity
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline (CAS No. 1859092-60-6) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a dicyclohexylphosphino group attached to a phenylmethyl moiety and a 2,4,6-trimethylaniline backbone. Its molecular formula is with a molecular weight of 421.60 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.60 g/mol |
| CAS Number | 1859092-60-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trimethylaniline with dicyclohexylphosphine in the presence of suitable coupling agents. This reaction can be optimized through various catalytic methods to enhance yield and purity.
Toxicological Profile
Research indicates that derivatives of 2,4,6-trimethylaniline exhibit significant toxicological effects. In animal studies, high doses have been linked to carcinogenic effects:
- Mice Studies : Feeding studies with male and female CD-1 mice showed increased incidences of hepatomas and vascular tumors when exposed to high doses of 2,4,6-trimethylaniline hydrochloride over extended periods .
- Rat Studies : Similar studies on male CD rats revealed increased liver neoplasms and adenomas in the lungs and stomach .
These findings suggest that compounds related to this compound may also possess similar toxicological properties due to their structural similarities.
The biological activity of this compound may involve the formation of N-hydroxylated metabolites. These metabolites are crucial in the activation mechanism for various carcinogenic aromatic amines . The presence of the phosphine group may also influence its reactivity and interaction with biological targets.
Case Studies
- Carcinogenicity Assessment : A comprehensive study assessed the carcinogenic potential of 2,4,6-trimethylaniline in rodents. The results indicated significant tumor development in both liver and lung tissues across various dosage groups .
- Genotoxicity Tests : Genotoxicity assessments demonstrated that 2,4,6-trimethylaniline exhibited weak mutagenic properties in Salmonella typhimurium, indicating potential risks associated with exposure .
Summary of Findings
The biological activity of this compound is characterized by:
- Potential Carcinogenic Effects : Similar to its parent compound 2,4,6-trimethylaniline.
- Mechanistic Insights : Involvement of N-hydroxylation in its activation pathways.
- Genotoxic Risks : Evidence of mutagenicity in specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
